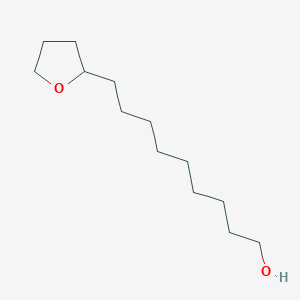
9-(Oxolan-2-YL)nonan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Oxolan-2-YL)nonan-1-OL is a chemical compound that belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. The compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Oxolan-2-YL)nonan-1-OL typically involves the reaction of nonan-1-ol with oxirane under acidic or basic conditions to form the oxolane ring. The reaction conditions can vary, but common methods include the use of strong acids like sulfuric acid or bases like sodium hydroxide to catalyze the ring formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-(Oxolan-2-YL)nonan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid or nonanal.
Reduction: Nonane or other reduced alcohols.
Substitution: Various substituted nonanols depending on the reagent used.
Scientific Research Applications
9-(Oxolan-2-YL)nonan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 9-(Oxolan-2-YL)nonan-1-OL involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can lead to antimicrobial effects by disrupting the integrity of microbial cell membranes. Additionally, the compound can act as a precursor to other bioactive molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Nonan-1-ol: A primary alcohol with similar chain length but without the oxolane ring.
Oxolane: A five-membered ring compound without the long alkyl chain.
9-(Oxiran-2-yl)nonan-1-ol: A similar compound with an oxirane ring instead of an oxolane ring.
Uniqueness
9-(Oxolan-2-YL)nonan-1-OL is unique due to the presence of both a long alkyl chain and an oxolane ring. This combination imparts distinct chemical and physical properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
61582-40-9 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
9-(oxolan-2-yl)nonan-1-ol |
InChI |
InChI=1S/C13H26O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h13-14H,1-12H2 |
InChI Key |
AXDIPJXQOYUEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















